1,3-Dimethylnaphtho(2,3-c)furan-4,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethylnaphtho(2,3-c)furan-4,9-dione is a complex organic compound belonging to the class of naphthofurans. This compound is characterized by a fused ring structure that includes both naphthalene and furan moieties. It is known for its significant biological and pharmacological activities, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethylnaphtho(2,3-c)furan-4,9-dione can be synthesized through various methods, including:
Cycloaddition Reactions: One common method involves a [3+2] cycloaddition reaction mediated by visible light.
Palladium-Catalyzed Reactions: Another method involves the use of palladium-catalyzed reverse hydrogenolysis for the coupling of 2-hydroxy-1,4-naphthoquinones with olefins.
Industrial Production Methods
Industrial production methods for this compound are typically based on scalable versions of the synthetic routes mentioned above. These methods are optimized for higher yields and cost-effectiveness, often involving continuous flow processes and advanced catalytic systems.
Chemical Reactions Analysis
1,3-Dimethylnaphtho(2,3-c)furan-4,9-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the naphthalene ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Palladium on carbon (Pd/C) is a common catalyst used in hydrogenation reactions.
Major Products Formed
The major products formed from these reactions include various quinone derivatives, dihydro derivatives, and substituted naphthofurans.
Scientific Research Applications
1,3-Dimethylnaphtho(2,3-c)furan-4,9-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials with unique photochromic properties.
Mechanism of Action
The mechanism of action of 1,3-Dimethylnaphtho(2,3-c)furan-4,9-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: It targets specific enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: The compound can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, leading to cell death.
Comparison with Similar Compounds
1,3-Dimethylnaphtho(2,3-c)furan-4,9-dione can be compared with other similar compounds, such as:
Uniqueness
What sets this compound apart is its unique combination of biological activities and photochromic properties, making it a versatile compound for various applications.
Properties
CAS No. |
5339-09-3 |
---|---|
Molecular Formula |
C14H10O3 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
1,3-dimethylbenzo[f][2]benzofuran-4,9-dione |
InChI |
InChI=1S/C14H10O3/c1-7-11-12(8(2)17-7)14(16)10-6-4-3-5-9(10)13(11)15/h3-6H,1-2H3 |
InChI Key |
OUHKARAJFJGDPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(O1)C)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.